molecular formula C19H20N2OS2 B2627512 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide CAS No. 477544-48-2

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide

Cat. No.: B2627512
CAS No.: 477544-48-2
M. Wt: 356.5
InChI Key: PNBLMCSFJZKFIA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide typically involves multiple steps One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketoneThe final step involves the acylation of the resulting intermediate with propanoyl chloride to yield the desired propanamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of benzothiazole-based compounds often involves several methods including:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques

These methods have been employed to develop derivatives with enhanced biological activity against various pathogens, notably Mycobacterium tuberculosis (M. tuberculosis) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds synthesized from benzothiazole showed promising in vitro activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of standard reference drugs .

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7g10099

This table indicates that certain derivatives exhibit superior inhibition compared to traditional treatments .

The mechanism of action for this compound is believed to involve:

  • Inhibition of DprE1 , a critical enzyme in the biosynthesis of mycolic acids in the bacterial cell wall.
  • Binding affinity studies have shown that certain derivatives possess a strong binding affinity to DprE1, suggesting a targeted therapeutic approach .

Case Studies

  • Anti-Tubercular Activity : A study evaluated a series of benzothiazole derivatives for their anti-tubercular activity. Compounds with specific functional groups exhibited better bioavailability and selectivity against M. tuberculosis . The findings suggest that structural modifications can enhance efficacy.
  • Pharmacokinetics : Research on the pharmacokinetics of these compounds indicated that some derivatives achieved over 52% bioavailability when administered orally. This is crucial for developing effective oral medications for tuberculosis treatment .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-3-16(22)21-19-17(12-9-8-11(2)10-15(12)24-19)18-20-13-6-4-5-7-14(13)23-18/h4-7,11H,3,8-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBLMCSFJZKFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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